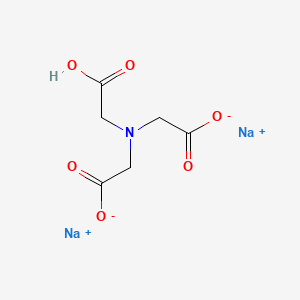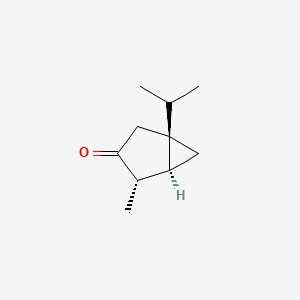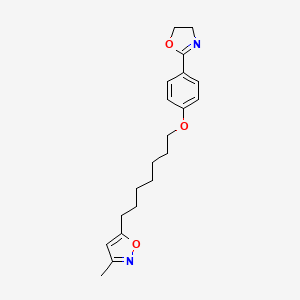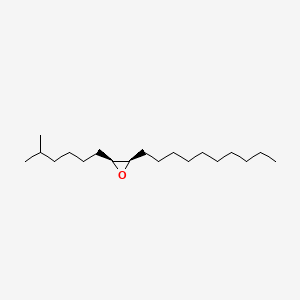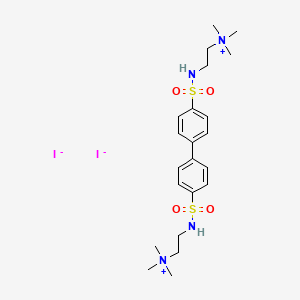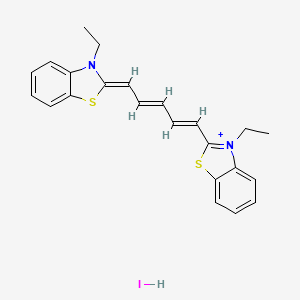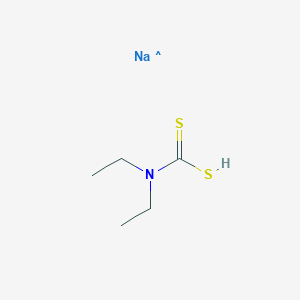
Dnmdp
Descripción general
Descripción
Mecanismo De Acción
El mecanismo de acción de DNMDP implica la inducción de la formación de complejos entre las proteínas fosfodiesterasa 3A y miembro de la familia schlafen 12. This compound actúa como un pegamento molecular, estabilizando la interacción entre estas dos proteínas y promoviendo la formación de un complejo heterotetramérico . Esta formación de complejos conduce a la activación de la actividad RNasa del miembro de la familia schlafen 12, lo que resulta en la escisión de sustratos de ARN específicos y la inhibición de la traducción de proteínas . La inhibición global de la traducción finalmente conduce a la muerte celular en las células cancerosas que expresan altos niveles de ambas proteínas .
Análisis Bioquímico
Biochemical Properties
DNMDP has been found to interact with phosphodiesterase 3A (PDE3A) and Schlafen 12 protein (SLFN12) . The compound binds to the PDE3A enzymatic pocket, allowing the compound-bound PDE3A to recruit and stabilize SLFN12 . This interaction blocks protein translation, leading to apoptosis .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to induce apoptosis . By forming complexes with PDE3A and SLFN12, this compound can block protein translation, leading to cell death . This has potential implications for the treatment of various diseases, including cancer .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the catalytic pocket of PDE3A . This allows the compound-bound PDE3A to recruit and stabilize SLFN12 . The resulting complex blocks protein translation, leading to apoptosis .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects on cells, such as the induction of apoptosis, occur upon the formation of the PDE3A-SLFN12 complex .
Metabolic Pathways
The compound’s interaction with PDE3A suggests that it may be involved in pathways related to cyclic nucleotide phosphodiesterases .
Subcellular Localization
Given its interaction with PDE3A, it is likely that the compound is localized to areas of the cell where PDE3A is present .
Métodos De Preparación
La síntesis de DNMDP implica varios pasos clave, incluyendo la formación del núcleo pirroloquinolínico y la posterior unión de los grupos piperidina y metoxi feniloEl paso final implica la unión del grupo metoxi fenilo bajo condiciones de reacción específicas .
Los métodos de producción industrial para this compound todavía están en desarrollo, con investigaciones en curso centradas en optimizar la ruta sintética para mejorar el rendimiento y reducir los costes de producción. Los métodos actuales implican el uso de técnicas avanzadas de síntesis orgánica y procesos de purificación para obtener this compound de alta pureza adecuado para la investigación y posibles aplicaciones terapéuticas .
Análisis De Reacciones Químicas
DNMDP experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse en condiciones específicas para formar varios productos de oxidación. .
Reducción: this compound puede reducirse para formar diferentes productos de reducción. .
Sustitución: this compound puede sufrir reacciones de sustitución, donde grupos funcionales específicos se reemplazan por otros grupos. .
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados de quinolina, mientras que la reducción puede producir varios compuestos que contienen piperidina .
Aplicaciones Científicas De Investigación
DNMDP tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: this compound se utiliza como compuesto modelo en estudios de pegamentos moleculares e interacciones proteína-proteína. .
Biología: this compound se utiliza en investigación de biología celular para estudiar los efectos de la formación de complejos proteicos en los procesos celulares. .
Medicina: this compound tiene posibles aplicaciones terapéuticas en el tratamiento del cáncer. .
Industria: this compound se utiliza en la industria farmacéutica como compuesto principal para el desarrollo de nuevos fármacos que se dirigen a las interacciones proteína-proteína. .
Comparación Con Compuestos Similares
DNMDP es único entre los compuestos similares debido a su alta potencia y selectividad en la inducción de la formación de complejos entre las proteínas fosfodiesterasa 3A y miembro de la familia schlafen 12. Otros compuestos similares, como anagrelida, zardaverina y nauclefina, también actúan como pegamentos moleculares pero exhiben diferentes grados de actividad y selectividad . La capacidad de this compound para inducir la formación de complejos a concentraciones más bajas y su mayor selectividad para las células cancerosas lo convierten en un candidato particularmente prometedor para su posterior desarrollo .
Compuestos Similares
- Anagrelida
- Zardaverina
- Nauclefina
- Estradiol
- Agonistas del receptor de progesterona como tanaproget .
Propiedades
IUPAC Name |
3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSSKNZHADPXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


